N-Hydroxy-2-(thiophen-3-yl)acetimidamide
Description
N-HYDROXY-2-THIOPHEN-3-YL-ACETAMIDINE is a chemical compound with the molecular formula C6H8N2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Properties
Molecular Formula |
C6H8N2OS |
|---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
N'-hydroxy-2-thiophen-3-ylethanimidamide |
InChI |
InChI=1S/C6H8N2OS/c7-6(8-9)3-5-1-2-10-4-5/h1-2,4,9H,3H2,(H2,7,8) |
InChI Key |
LGPSLLXIJLFLIW-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CSC=C1C/C(=N\O)/N |
Canonical SMILES |
C1=CSC=C1CC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-HYDROXY-2-THIOPHEN-3-YL-ACETAMIDINE typically involves the condensation of thiophene derivatives with hydroxylamine and acetamidine. One common method includes the reaction of 2-thiophenecarboxaldehyde with hydroxylamine to form the corresponding oxime, followed by the reaction with acetamidine under acidic conditions to yield the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-HYDROXY-2-THIOPHEN-3-YL-ACETAMIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the thiophene ring .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-Hydroxy compounds are often investigated for their potential anticancer properties. Research has indicated that derivatives of hydroxamic acids, which include N-hydroxy compounds, can act as inhibitors of histone deacetylases (HDACs). HDAC inhibitors are critical in cancer therapy due to their role in regulating gene expression related to cell cycle and apoptosis. For instance, studies have shown that certain hydroxamic acid derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting a potential application for N-Hydroxy-2-(thiophen-3-yl)acetimidamide in cancer treatment .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Thiophene derivatives are known to possess antifungal and antibacterial activities. The incorporation of the hydroxamic acid functionality may enhance these properties, making this compound a candidate for developing new antimicrobial agents. In particular, studies have highlighted the effectiveness of thiophene-based compounds against pathogens like Aspergillus and Candida, which are significant in clinical settings .
Agricultural Applications
Fungicides and Herbicides
In agricultural chemistry, compounds similar to this compound are explored for their potential as fungicides and herbicides. The antifungal activity observed in certain thiophene derivatives positions this compound as a candidate for agricultural applications. Research indicates that thiophene-based fungicides can inhibit the growth of various plant pathogens, thus protecting crops from fungal diseases .
Material Science
Polymer Synthesis
N-Hydroxy compounds have utility in synthesizing polymers with specific functional properties. The presence of a hydroxamic acid group can facilitate coordination with metal ions, leading to the formation of metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and drug delivery systems. The versatility of thiophene derivatives in creating conductive polymers is also noteworthy, offering potential applications in organic electronics .
Summary of Case Studies
Mechanism of Action
The mechanism of action of N-HYDROXY-2-THIOPHEN-3-YL-ACETAMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-THIOPHEN-3-YL-ACETAMIDINE: Lacks the hydroxy group, which may affect its reactivity and biological activity.
N-HYDROXY-2-FURAN-3-YL-ACETAMIDINE: Contains a furan ring instead of a thiophene ring, which can influence its chemical properties and applications.
N-HYDROXY-2-PYRIDIN-3-YL-ACETAMIDINE: Contains a pyridine ring, offering different electronic and steric properties compared to thiophene.
Uniqueness
N-HYDROXY-2-THIOPHEN-3-YL-ACETAMIDINE is unique due to the presence of both the hydroxy and thiophene groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Biological Activity
N-Hydroxy-2-(thiophen-3-yl)acetimidamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant studies.
Chemical Structure and Synthesis
This compound features a thiophene ring and an acetimidamide functional group, which contribute to its biological activity. The synthesis typically involves the reaction of thiophene derivatives with acetimidamide under controlled conditions.
Synthetic Route
- Starting Materials : Thiophene-3-acetic acid and hydroxylamine.
- Reagents : Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Conditions : Reactions are conducted under mild temperatures to optimize yield.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes. Similar compounds have shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of pro-inflammatory mediators such as prostaglandins .
Pharmacological Effects
Table 1: Biological Activity Summary
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | COX-2 inhibition | |
| Antibacterial | Potential inhibition of bacterial growth |
Table 2: Comparison with Related Compounds
| Compound Name | IC50 (μM) COX-2 Inhibition | Notes |
|---|---|---|
| This compound | TBD | Investigated for anti-inflammatory effects |
| Celecoxib | 0.04 ± 0.01 | Standard anti-inflammatory drug |
| Other Thiophene Derivatives | TBD | Varying activities reported |
Case Studies
- In Vitro Studies : A study demonstrated that compounds similar to this compound significantly inhibited COX-2 activity, with IC50 values comparable to established NSAIDs like celecoxib .
- In Vivo Studies : Animal models have shown promising results with related thiophene derivatives exhibiting reduced inflammation in carrageenan-induced paw edema tests, indicating potential therapeutic applications for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
